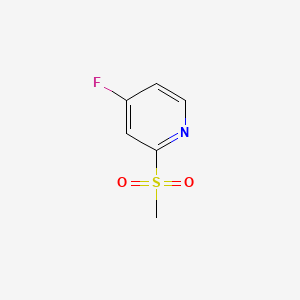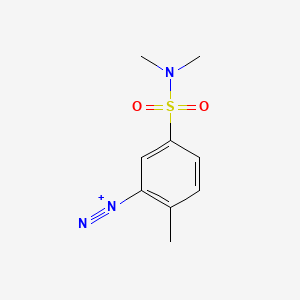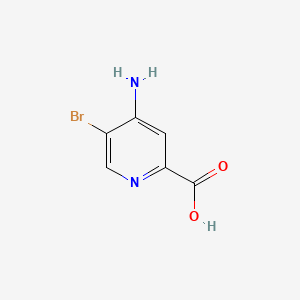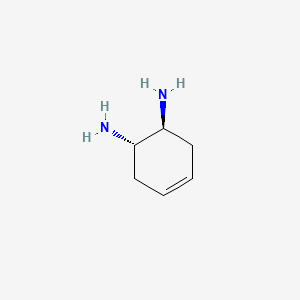
2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid, commonly known as AMPMA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. AMPMA is a malonic acid derivative that has been synthesized through a multi-step process involving various chemical reactions.
Mécanisme D'action
The mechanism of action of AMPMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the inflammatory response. AMPMA has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. Additionally, AMPMA has been shown to activate certain antioxidant enzymes, which can help to reduce oxidative stress and prevent cellular damage.
Effets Biochimiques Et Physiologiques
AMPMA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that AMPMA can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Additionally, AMPMA has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. In vivo studies have also demonstrated that AMPMA can reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMPMA in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it a useful tool for studying the mechanisms of inflammation and oxidative stress in various disease models. Additionally, the multi-step synthesis method of AMPMA allows for the production of large quantities of the compound for use in research. However, one limitation of using AMPMA in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of researchers and test subjects.
Orientations Futures
There are several future directions for research involving AMPMA. One area of interest is the development of new drugs and pharmaceuticals that are based on the structure and properties of AMPMA. Additionally, further studies are needed to fully understand the mechanism of action of AMPMA and its potential use as a diagnostic tool. Finally, research is needed to investigate the potential toxic effects of AMPMA and to develop safe dosing guidelines for use in research and clinical settings.
Conclusion:
In conclusion, AMPMA is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. The multi-step synthesis method of AMPMA allows for the production of large quantities of the compound for use in research. AMPMA has been extensively studied for its potential applications in various scientific research fields, including the development of new drugs and pharmaceuticals, and as a diagnostic tool. Further research is needed to fully understand the mechanism of action of AMPMA and its potential toxic effects.
Méthodes De Synthèse
The synthesis of AMPMA involves a multi-step process that includes the reaction of 4-acetamidophenol with ethyl chloroacetate, followed by hydrolysis to form ethyl 4-acetamido-2-hydroxybenzoate. This compound is then subjected to a reaction with malonic acid in the presence of a catalyst to form 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
AMPMA has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of research is in the development of new drugs and pharmaceuticals. AMPMA has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and cardiovascular disorders. Additionally, AMPMA has been investigated for its potential use as a diagnostic tool in the detection of certain diseases.
Propriétés
Numéro CAS |
1221499-54-2 |
|---|---|
Nom du produit |
2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid |
Formule moléculaire |
C14H15NO6 |
Poids moléculaire |
293.275 |
Nom IUPAC |
2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioic acid |
InChI |
InChI=1S/C14H15NO6/c1-7(11(13(18)19)14(20)21)12(17)9-3-5-10(6-4-9)15-8(2)16/h3-7,11H,1-2H3,(H,15,16)(H,18,19)(H,20,21) |
Clé InChI |
ICJNRQPKVGSXNH-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)NC(=O)C |
Synonymes |
2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B577862.png)
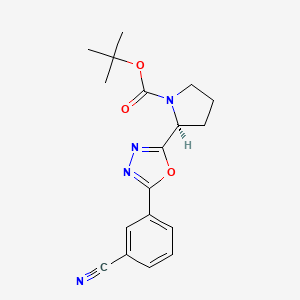
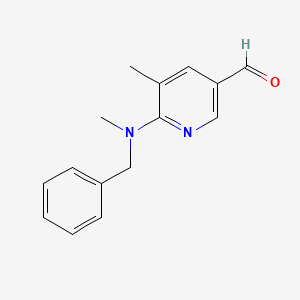
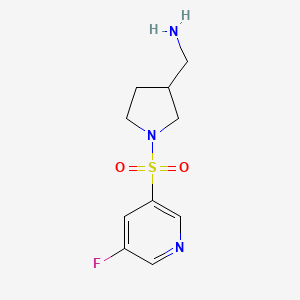
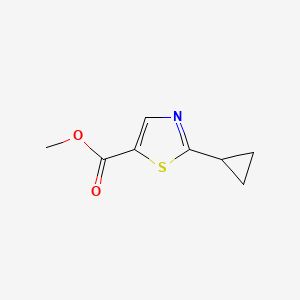
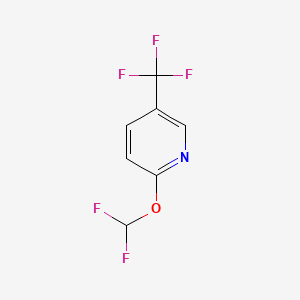
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B577872.png)
![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)
![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)
